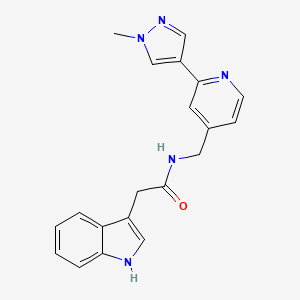
2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide, also known as INDY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. INDY is a small molecule that belongs to the class of indole-based compounds and has a molecular weight of 437.5 g/mol.
Mécanisme D'action
The precise mechanism of action of 2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is not fully understood, but it is believed to interact with various cellular pathways and signaling cascades. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide in lab experiments include its high purity and stability, as well as its ability to modulate various cellular pathways. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on 2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide. One area of focus is the development of novel drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound may enable its wider use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the formation of an intermediate compound, followed by the addition of a pyridine derivative to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of novel drugs. This compound has also been shown to modulate the activity of various enzymes and proteins, making it a potential target for drug discovery.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-25-13-16(12-24-25)19-8-14(6-7-21-19)10-23-20(26)9-15-11-22-18-5-3-2-4-17(15)18/h2-8,11-13,22H,9-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGQHOIACIVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2785777.png)

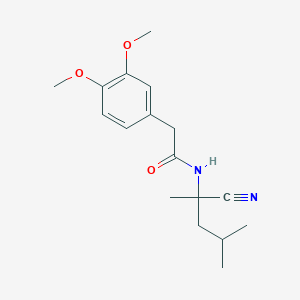
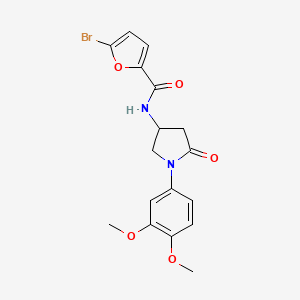
![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)
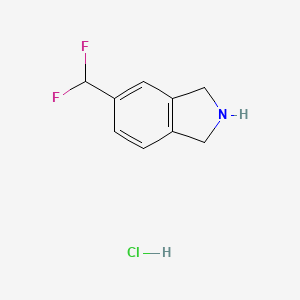
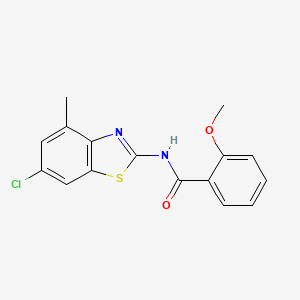



![6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine](/img/structure/B2785794.png)
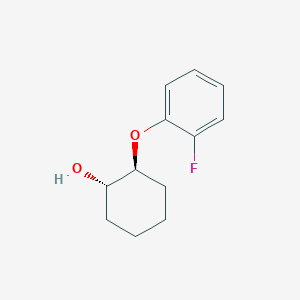
![5-[(2,4-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2785798.png)
![(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B2785799.png)